1-(3-Fluorophenyl)-4-oxo-1,4-dihydropyridazine-3-carboxylic acid
Overview
Description
1-(3-Fluorophenyl)-4-oxo-1,4-dihydropyridazine-3-carboxylic acid is a chemical compound with significant potential in various scientific and industrial applications. This compound is characterized by its unique structure, which includes a fluorophenyl group attached to a pyridazine ring, making it a valuable subject of study in organic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Fluorophenyl)-4-oxo-1,4-dihydropyridazine-3-carboxylic acid typically involves multiple steps, starting with the preparation of the fluorophenyl precursor. One common method is the cyclization of 3-fluorophenyl hydrazine with a suitable diketone under acidic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the temperature is carefully controlled to ensure the formation of the pyridazine ring.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors to ensure consistency and efficiency. The use of catalysts and optimized reaction conditions can help increase the yield and purity of the final product. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in its purest form.
Chemical Reactions Analysis
Types of Reactions: 1-(3-Fluorophenyl)-4-oxo-1,4-dihydropyridazine-3-carboxylic acid can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles, such as halides or alkoxides.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, which can be further utilized in various chemical syntheses.
Scientific Research Applications
1-(3-Fluorophenyl)-4-oxo-1,4-dihydropyridazine-3-carboxylic acid has a wide range of applications in scientific research, including:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of biological systems, particularly in the development of new pharmaceuticals.
Medicine: It has potential therapeutic applications, such as in the treatment of certain diseases due to its biological activity.
Industry: The compound is used in the production of various chemical products, including dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which 1-(3-Fluorophenyl)-4-oxo-1,4-dihydropyridazine-3-carboxylic acid exerts its effects involves its interaction with specific molecular targets and pathways. The fluorophenyl group enhances the compound's binding affinity to certain receptors, leading to its biological activity. The exact mechanism may vary depending on the specific application and the biological system .
Comparison with Similar Compounds
1-(2-Fluorophenyl)-4-oxo-1,4-dihydropyridazine-3-carboxylic acid
1-(4-Fluorophenyl)-4-oxo-1,4-dihydropyridazine-3-carboxylic acid
1-(3-Chlorophenyl)-4-oxo-1,4-dihydropyridazine-3-carboxylic acid
Uniqueness: 1-(3-Fluorophenyl)-4-oxo-1,4-dihydropyridazine-3-carboxylic acid is unique due to the position of the fluorine atom on the phenyl ring, which significantly affects its chemical and biological properties. This positional difference can lead to variations in reactivity and biological activity compared to its analogs.
Properties
IUPAC Name |
1-(3-fluorophenyl)-4-oxopyridazine-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7FN2O3/c12-7-2-1-3-8(6-7)14-5-4-9(15)10(13-14)11(16)17/h1-6H,(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OPNZTXSDJDVUGW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)N2C=CC(=O)C(=N2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7FN2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001164285 | |
Record name | 3-Pyridazinecarboxylic acid, 1-(3-fluorophenyl)-1,4-dihydro-4-oxo- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001164285 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1291486-99-1 | |
Record name | 3-Pyridazinecarboxylic acid, 1-(3-fluorophenyl)-1,4-dihydro-4-oxo- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1291486-99-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Pyridazinecarboxylic acid, 1-(3-fluorophenyl)-1,4-dihydro-4-oxo- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001164285 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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